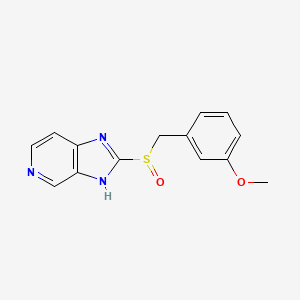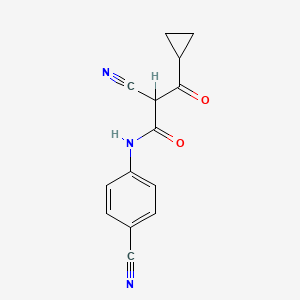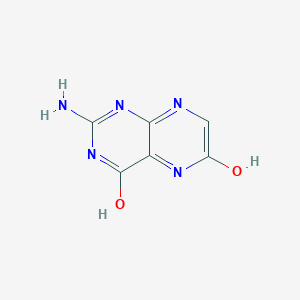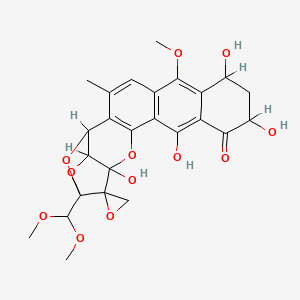
Triocacarcinone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triocacarcinone A is a biochemical compound known for its unique structure and significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triocacarcinone A involves multiple steps, typically starting from simpler organic molecules. The process often includes reactions such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.
化学反应分析
Types of Reactions: Triocacarcinone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Triocacarcinone A has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes .
作用机制
The mechanism by which Triocacarcinone A exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways .
相似化合物的比较
Triocacarcinone A can be compared with other similar compounds, such as:
Carboxylic Acids: These compounds share similar functional groups and chemical properties but differ in their specific structures and reactivity
Uniqueness: this compound stands out due to its unique structure and the specific biological activities it exhibits
属性
CAS 编号 |
81552-35-4 |
|---|---|
分子式 |
C25H26O12 |
分子量 |
518.5 g/mol |
IUPAC 名称 |
(1S,8S,10S,17R,18S,19R,21S)-19-(dimethoxymethyl)-8,10,13,17-tetrahydroxy-6-methoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one |
InChI |
InChI=1S/C25H26O12/c1-8-5-9-13(17(29)15-14(18(9)31-2)10(26)6-11(27)16(15)28)19-12(8)20-21-24(30,35-19)23(7-34-23)25(36-20,37-21)22(32-3)33-4/h5,10-11,20-22,26-27,29-30H,6-7H2,1-4H3/t10-,11-,20-,21-,23-,24+,25-/m0/s1 |
InChI 键 |
CPBAGBXYUGCFGT-CBEGQXPNSA-N |
SMILES |
CC1=CC2=C(C(=C3C(=C2OC)C(CC(C3=O)O)O)O)C4=C1C5C6C(O4)(C7(CO7)C(O5)(O6)C(OC)OC)O |
手性 SMILES |
CC1=CC2=C(C(=C3C(=C2OC)[C@H](C[C@@H](C3=O)O)O)O)C4=C1[C@H]5[C@H]6[C@@](O4)([C@@]7(CO7)[C@@](O5)(O6)C(OC)OC)O |
规范 SMILES |
CC1=CC2=C(C(=C3C(=C2OC)C(CC(C3=O)O)O)O)C4=C1C5C6C(O4)(C7(CO7)C(O5)(O6)C(OC)OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Triocacarcinone A; Antibiotic DC 45 A(sub 2); DC-45 A(sub 2); Trioxacarcin A(sub 2); |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)
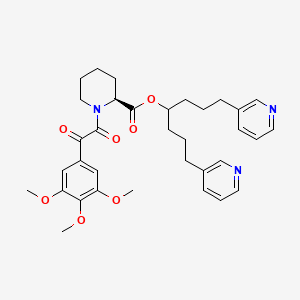
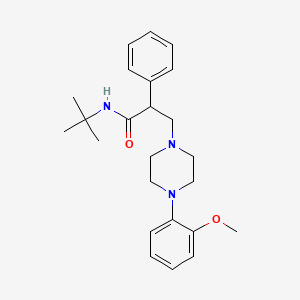

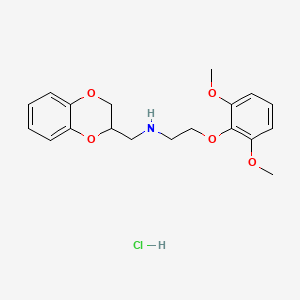
![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)
![methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1683592.png)
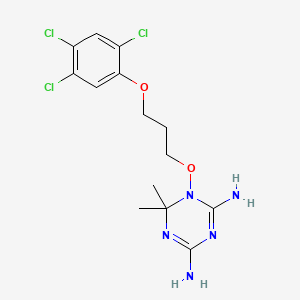
![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
